3-Cyano-4-(trifluoromethyl)benzenesulfonamide
CAS No.:
Cat. No.: VC18112817
Molecular Formula: C8H5F3N2O2S
Molecular Weight: 250.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H5F3N2O2S |
|---|---|
| Molecular Weight | 250.20 g/mol |
| IUPAC Name | 3-cyano-4-(trifluoromethyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C8H5F3N2O2S/c9-8(10,11)7-2-1-6(16(13,14)15)3-5(7)4-12/h1-3H,(H2,13,14,15) |
| Standard InChI Key | UDSGWPKELKGOAW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1S(=O)(=O)N)C#N)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
Chemical Identity
3-Cyano-4-(trifluoromethyl)benzenesulfonamide features a benzene ring substituted at the 3-position with a cyano group and at the 4-position with a trifluoromethyl group, while a sulfonamide moiety occupies the 1-position. Its molecular formula is C₈H₅F₃N₂O₂S, with a molecular weight of 250.20 g/mol. The compound’s IUPAC name reflects this substitution pattern: 3-cyano-4-(trifluoromethyl)benzenesulfonamide.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₅F₃N₂O₂S | |
| Molecular Weight | 250.20 g/mol | |
| CAS Number | 1235406-09-3 | |
| Synonyms | GX-936, PD189924 | |
| Stability | Hydrolytically stable |
The trifluoromethyl group confers exceptional electron-withdrawing effects, polarizing the aromatic ring and enhancing resistance to metabolic degradation. Meanwhile, the sulfonamide group enables hydrogen bonding and acidity (predicted pKa ~10), making it suitable for targeting enzymatic active sites.
Synthesis Methodologies
Diazotization-Sulfonation Route
A patented method (CN110407721A) details a high-yield synthesis starting from 4-amino-2-(trifluoromethyl)benzonitrile :
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Diazotization: Treatment with sodium nitrite (NaNO₂) in hydrochloric acid at 0–5°C generates a diazonium salt intermediate.
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Sulfonation: Reaction with stannous chloride (SnCl₂) and thionyl chloride (SOCl₂) introduces the sulfonic acid chloride group.
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Amination: Ammonolysis yields the final sulfonamide product.
This method achieves 85% yield under mild conditions (0–35°C), using cost-effective reagents like acetone and ethyl acetate .
Table 2: Comparative Synthesis Approaches
| Method | Reagents | Yield | Temperature Range | Source |
|---|---|---|---|---|
| Diazotization-Sulfonation | SnCl₂, SOCl₂, NaNO₂ | 85% | 0–35°C | |
| Nucleophilic Aromatic Substitution | Halobenzene derivatives, NH₂SO₂Cl | 60–70% | 50–80°C |
Alternative Pathways
Reactivity and Functional Group Interactions
Electrophilic Substitution
The electron-deficient aromatic ring directs electrophiles to the meta and para positions relative to the -CF₃ group. For example, nitration occurs preferentially at the 5-position.
Sulfonamide Group Behavior
The -SO₂NH₂ moiety participates in:
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Acid-base reactions: Deprotonation (pKa ~10) forms a resonance-stabilized sulfonamidate ion.
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Hydrogen bonding: Stabilizes protein-ligand interactions in biological systems.
| Compound | Target Enzyme | IC₅₀ | Source |
|---|---|---|---|
| Celecoxib | COX-2 | 40 nM | |
| Sulfamethoxazole | Dihydropteroate synthase | 1.2 μM | |
| 3-Cyano-4-(trifluoromethyl) | Not reported | N/A |
Agricultural and Material Science Uses
The compound’s stability under acidic conditions makes it a candidate for:
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Herbicide safeners: Protecting crops from sulfonylurea herbicide toxicity.
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Polymer additives: Enhancing UV resistance in fluoropolymers.
Future Research Directions
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